(18F)Fe-spa-rq

Description

Significance of Neurokinin-1 Receptors in Neurobiology and Disease Pathophysiology

Neurokinin-1 receptors, belonging to the tachykinin receptor family, are G protein-coupled receptors that are preferentially activated by the neuropeptide Substance P. These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a vast array of physiological and pathophysiological processes.

In the brain, NK1 receptors are involved in the modulation of pain, mood, anxiety, stress responses, and emesis. Their role in disease is extensive, with evidence linking NK1 receptor dysfunction to conditions such as major depressive disorder, anxiety disorders, post-traumatic stress disorder (PTSD), and chronic pain syndromes. The Substance P/NK1 receptor system is also understood to play a role in neuroinflammatory processes and has been implicated in the pathophysiology of neurodegenerative diseases. The widespread functional significance of NK1 receptors makes them a critical target for therapeutic intervention and a subject of intense research.

Evolution of Radioligands for Neurokinin-1 Receptor Positron Emission Tomography Imaging

The development of effective radioligands for PET imaging of NK1 receptors has been an iterative process, with researchers striving to create tracers with optimal properties for accurate and reliable quantification. An ideal radioligand should exhibit high affinity and selectivity for its target, penetrate the blood-brain barrier, and have favorable metabolic and kinetic profiles.

One of the significant early radioligands developed for imaging NK1 receptors was [18F]SPA-RQ ([2-fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl]-[(2S,3S)-2-phenyl-piperidin-3-yl)amine]). This tracer demonstrated high affinity for NK1 receptors and was successfully used in human PET studies to quantify receptor distribution in the brain. snmjournals.orgnih.gov Studies with [18F]SPA-RQ confirmed that the highest densities of NK1 receptors are found in the striatum (caudate and putamen), with intermediate levels in the cortex and thalamus, and very low levels in the cerebellum, which often serves as a reference region. snmjournals.org

Despite its utility, [18F]SPA-RQ presented certain limitations. A notable issue was its susceptibility to in vivo defluorination. The carbon-fluorine bond in the fluoromethoxy group could be metabolically cleaved, releasing the [18F]fluoride ion. Free [18F]fluoride is known to accumulate in bone tissue, leading to increased radioactivity in the skull. researchgate.net This "skull uptake" could potentially contaminate the PET signal from adjacent cortical brain regions, complicating the accurate quantification of NK1 receptors in these areas. researchgate.net A human biodistribution study provided quantitative data on the radiation dose to various organs, including the red marrow, which reflects this bone uptake.

Table 1: Radiation Dose Estimates for [18F]SPA-RQ in Humans

| Target Organ | Absorbed Dose (μGy/MBq) |

|---|---|

| Lungs | 81.8 |

| Red Marrow | 28.5 |

| Kidneys | 26.6 |

| Liver | 26.3 |

| Brain | 16.0 |

| Heart | 14.8 |

| Thyroid | 12.7 |

| Testes | 10.3 |

Data sourced from a human biodistribution and radiation dosimetry study.

To address the limitations of [18F]SPA-RQ, a second-generation radioligand, (18F)Fe-spa-rq (or 18F-FE-SPA-RQ), was developed. researchgate.net The primary rationale behind its design was to improve in vivo stability and reduce defluorination. This compound is the fluoroethyl analog of [18F]SPA-RQ, a structural modification intended to slow the rate of metabolic cleavage of the fluorine-18 (B77423) atom. researchgate.net

This chemical modification proved successful, as this compound demonstrated reduced radioactive accumulation in bone compared to its predecessor. researchgate.net Furthermore, preclinical and clinical evaluations revealed that this compound not only overcame the defluorination issue but also exhibited a higher binding affinity for human NK1 receptors. This enhanced affinity is a desirable characteristic for a PET radioligand, as it can lead to a better signal-to-noise ratio and more robust quantification of the target receptors. researchgate.net

Table 2: Comparative Binding Affinity for Human NK1 Receptors

| Compound | IC50 (pM) |

|---|---|

| This compound | 17 |

| [18F]SPA-RQ | 67 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a higher binding affinity. researchgate.net

Subsequent human PET studies with this compound confirmed its utility as a superior radioligand for quantifying NK1 receptors in the brain. The regional distribution of radioactivity observed with this compound was consistent with previous findings, showing the highest concentrations in the caudate and putamen. nih.gov The improved characteristics of this compound have made it a valuable tool for clinical research into psychiatric and neurological disorders where the neurokinin-1 receptor system is implicated.

Table 3: Brain Uptake of this compound in Healthy Humans (Binding Potential - BPND)

| Brain Region | BPND (mean +/- SD) |

|---|---|

| Caudate | 3.15 +/- 0.36 |

| Putamen | 3.11 +/- 0.66 |

| Parahippocampal Region | 1.17 +/- 0.25 |

| Occipital Cortex | 0.94 +/- 0.23 |

| Temporal Cortex | 0.82 +/- 0.15 |

| Frontal Cortex | 0.76 +/- 0.15 |

| Anterior Cingulate Cortex | 0.69 +/- 0.16 |

| Thalamus | 0.46 +/- 0.14 |

BPND (Binding Potential, non-displaceable) is a measure of receptor density and availability. nih.gov

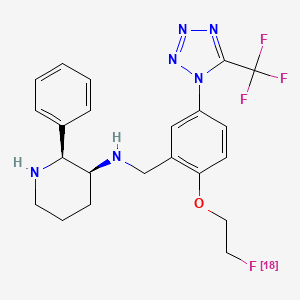

Structure

2D Structure

3D Structure

Properties

CAS No. |

677000-30-5 |

|---|---|

Molecular Formula |

C22H24F4N6O |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(2S,3S)-N-[[2-(2-(18F)fluoranylethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C22H24F4N6O/c23-10-12-33-19-9-8-17(32-21(22(24,25)26)29-30-31-32)13-16(19)14-28-18-7-4-11-27-20(18)15-5-2-1-3-6-15/h1-3,5-6,8-9,13,18,20,27-28H,4,7,10-12,14H2/t18-,20-/m0/s1/i23-1 |

InChI Key |

XEQIZPQHPUZFHX-DTMBSGAKSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCC[18F] |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCCF |

Origin of Product |

United States |

Radiochemical Synthesis and Quality Control of 18f Fe Spa Rq

Precursor Chemistry for (18F)Fe-spa-rq Radiosynthesis

The synthesis of this compound begins with a specific precursor molecule. The commonly used precursor is (2S-cis)-3-[[[2-hydroxy-5[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]amino]-2-phenyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester. snmjournals.org This precursor contains a phenolic hydroxyl group which is the target for the subsequent fluoroalkylation step. Another precursor that has been utilized is the deprotonated phenolic hydroxyl group in the precursor compound. snmjournals.org

Strategies for 18F-Fluoroalkylation and Radiochemical Reaction Optimization

The core of the synthesis is the introduction of the fluorine-18 (B77423) (18F) radionuclide. This is typically achieved through a process called 18F-fluoroalkylation.

A common strategy involves the preparation of an 18F-labeled alkylating agent, such as [18F]FCH2CH2Br, which is synthesized from [18F]F- and 2-bromoethyl triflate and then purified by distillation. oup.com The 18F-fluoroalkylation of the deprotonated phenolic hydroxyl group in the precursor with this agent is then carried out in dimethyl formamide (B127407) (DMF) at an elevated temperature of 120°C for 10 minutes. snmjournals.orgoup.com

Optimization of the reaction conditions is crucial for maximizing the radiochemical yield. This includes careful control of temperature, reaction time, and the molar ratios of the reactants.

Purification Methodologies: High-Performance Liquid Chromatography (HPLC) for this compound

Following the radiolabeling reaction, the resulting mixture contains the desired this compound along with unreacted precursor and other byproducts. Purification is therefore essential to isolate the final product with high radiochemical purity.

The standard and most effective method for this purification is preparative high-performance liquid chromatography (HPLC). snmjournals.orgoup.comsemanticscholar.org A typical HPLC system for this purpose utilizes a C18 column. For instance, an XBridge Prep C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphoric acid (e.g., 6:4 ratio of 90% acetonitrile to 50 mM phosphoric acid). snmjournals.org The fraction corresponding to this compound is collected, and the solvent is evaporated. The purified product is then reformulated in a suitable solution for injection, such as a saline solution containing polysorbate 80. snmjournals.orgoup.com The radiochemical purity of the final product is assessed using analytical HPLC and should be greater than 99%. snmjournals.org

Radiochemical Yield and Specific Activity Determination

Two key parameters for evaluating the success of the radiosynthesis are the radiochemical yield and the specific activity.

The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the final, purified product, corrected for radioactive decay.

The specific activity is the amount of radioactivity per unit mass of the compound, typically expressed in gigabecquerels per micromole (GBq/μmol) or Curies per micromole (Ci/μmol). snmjournals.org High specific activity is desirable to minimize the mass of the injected compound.

For this compound, a specific radioactivity of 640 ± 79 GBq/μmol has been reported at the end of synthesis. oup.comsemanticscholar.org Another study reported an average specific activity of 46.6 ± 16.6 GBq/μmol (1.26 ± 0.45 Ci/μmol) at the time of injection. snmjournals.org

Table 1: Summary of Radiosynthesis Parameters for this compound

| Parameter | Details | Reference(s) |

| Precursor | (2S-cis)-3-[[[2-hydroxy-5[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]amino]-2-phenyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | snmjournals.org |

| Labeling Agent | [18F]FCH2CH2Br | snmjournals.orgoup.com |

| Reaction Conditions | 120°C for 10 min in dimethyl formamide (DMF) | snmjournals.orgoup.com |

| Purification | Preparative High-Performance Liquid Chromatography (HPLC) | snmjournals.orgoup.comsemanticscholar.org |

| HPLC Column | XBridge Prep C18 | snmjournals.org |

| Radiochemical Purity | >99% | snmjournals.org |

| Specific Activity | 46.6 ± 16.6 GBq/μmol or 640 ± 79 GBq/μmol | snmjournals.orgoup.comsemanticscholar.org |

Preclinical Pharmacological and Imaging Characterization of 18f Fe Spa Rq

In Vitro and Ex Vivo Radioligand Binding Assays for Neurokinin-1 Receptors

The affinity of (18F)Fe-spa-rq for NK1 receptors has been demonstrated to be in the picomolar range, indicating a high binding affinity. In vitro binding assays using human cloned NK1 receptors have shown a half-maximal inhibitory concentration (IC50) of 67 pM for the non-radioactive parent compound, SPA-RQ. This high affinity extends to other species, including the rhesus monkey and guinea pig, making it a suitable tracer for preclinical studies in these animal models.

Ex vivo studies in guinea pigs have confirmed the selective binding of this compound to NK1 receptors in the brain. Biodistribution studies revealed specific binding in brain regions known to have high densities of NK1 receptors, such as the cortex and striatum. nih.govresearchgate.net This specific binding was significantly inhibited by premedication with a selective NK1 receptor antagonist, confirming the tracer's target engagement. nih.govresearchgate.net In contrast, negligible specific binding was observed in the rat brain, highlighting species differences in the affinity of antagonists for NK1 receptors. nih.govresearchgate.net

| Compound | Receptor | Assay Type | Affinity (IC50) |

|---|---|---|---|

| SPA-RQ | Human NK1 | Competitive Binding Assay | 67 pM |

Small Animal Positron Emission Tomography Imaging Protocols with this compound

Small animal PET imaging with this compound has been instrumental in characterizing its in vivo behavior in preclinical models, providing insights into its brain uptake, regional distribution, and kinetics.

Dynamic Positron Emission Tomography Data Acquisition in Rodents and Primates

Dynamic PET scans are crucial for the quantitative analysis of radiotracer kinetics. In preclinical studies involving rodents, such as guinea pigs, dynamic PET imaging with this compound is typically performed for at least 60 minutes following an intravenous bolus injection of the radiotracer. nih.gov Anesthesia, commonly isoflurane, is used to minimize motion artifacts during the scan. researchgate.net For larger animals like non-human primates, dynamic PET scans of 90 minutes or longer are often employed to capture the full kinetic profile of the tracer. nih.govnih.gov The acquisition is typically performed in list-mode, allowing for flexible framing of the dynamic data during reconstruction.

Analysis of this compound Distribution in Animal Brain Regions

Analysis of dynamic PET data reveals a heterogeneous distribution of this compound in the brain, consistent with the known density of NK1 receptors. In guinea pigs, the highest uptake is observed in the striatum and cortex, regions rich in NK1 receptors. nih.govresearchgate.net Pre-treatment with an NK1 receptor antagonist significantly reduces this uptake, confirming the specificity of the signal. nih.govresearchgate.net In contrast, the cerebellum shows low uptake, making it a suitable reference region for quantitative analysis. rug.nl The regional distribution in the guinea pig brain mirrors that observed in the human brain, where the highest radioactivity is found in the caudate and putamen, with intermediate levels in the cerebral cortex and thalamus, and the lowest levels in the cerebellum. nih.gov

| Brain Region | Relative Uptake | Specific Binding |

|---|---|---|

| Striatum | High | Confirmed |

| Cortex | High | Confirmed |

| Cerebellum | Low | Negligible |

Preclinical Evaluation of Metabolic Stability and In Vivo Defluorination

The metabolic stability of a PET radiotracer is a critical factor for accurate quantification of receptor binding. Studies in guinea pigs have provided insights into the metabolic profile of this compound. Analysis of plasma samples following injection of the radiotracer showed that a significant fraction of the radioactivity corresponds to the unchanged parent compound. nih.gov The fraction of free radioactivity in guinea pig plasma was reported to be 35-41% at 15 minutes post-injection, increasing to 46% and 51% at 60 and 180 minutes, respectively. nih.gov

The development of a fluoroethyl analog, this compound ([¹⁸F]FE-SPA-RQ), was motivated by the goal of reducing potential in vivo defluorination, which can lead to increased bone uptake of the [¹⁸F]fluoride ion and complicate image analysis. researchgate.net While direct comparative studies on the defluorination rates of this compound and its fluoroethyl analog in preclinical models are not extensively detailed in the available literature, the development of the analog suggests that defluorination of the parent compound was a consideration.

Pharmacokinetic Modeling and Compartmental Analysis in Preclinical Models

Pharmacokinetic modeling of dynamic PET data allows for the estimation of key parameters related to radiotracer delivery, binding, and clearance. In human studies, the brain uptake of this compound has been well-described by a two-tissue compartment model. rug.nl This model is often simplified by using a reference tissue model, with the cerebellum serving as the reference region due to its negligible density of NK1 receptors. rug.nl

While specific studies detailing the compartmental analysis of this compound in preclinical animal models are limited, the principles of pharmacokinetic modeling are applicable. For instance, in non-human primate studies with other radiotracers, one- and two-tissue compartment models are commonly used to analyze dynamic PET data with metabolite-corrected plasma input functions. nih.govnih.gov Such models yield important kinetic parameters, including the influx constant (K1) and the volume of distribution (VT), which are crucial for quantifying receptor density and occupancy. Given the kinetic profile of this compound observed in preclinical imaging, it is anticipated that a two-tissue compartment model would also be appropriate for analyzing data from guinea pig and primate studies, allowing for a detailed quantitative assessment of NK1 receptor availability.

| Model | Key Parameters | Application |

|---|---|---|

| One-Tissue Compartment Model | K1, k2, VT | Tracers with rapid equilibrium between plasma and tissue. |

| Two-Tissue Compartment Model | K1, k2, k3, k4, VT, BPND | Tracers with specific binding to a receptor or enzyme. |

| Reference Tissue Model | R1, k2', BPND | Tracers with a suitable reference region devoid of specific binding. |

Advanced Positron Emission Tomography Imaging Methodologies for Neurokinin 1 Receptor Quantification with 18f Fe Spa Rq

Positron Emission Tomography Data Acquisition and Image Reconstruction Protocols in Research Settings

The acquisition of high-quality PET data is the foundation of accurate NK1 receptor quantification. In research settings, studies involving (18F)Fe-spa-rq are typically performed on dedicated PET scanners with specific protocols to optimize signal-to-noise ratios and spatial resolution.

For instance, a common setup involves using a PET scanner, such as the GE Advance, operating in 3D mode to maximize sensitivity. This mode allows for the detection of a higher number of coincidence events, which is particularly important for brain imaging. The data is acquired in a series of time-frames, a process known as dynamic scanning, to capture the kinetic profile of the radioligand in the brain. A typical dynamic acquisition sequence might involve a series of short frames immediately after radiotracer injection to capture the initial blood flow and tracer delivery, followed by progressively longer frames to track the binding to receptors over a total scan time that can extend up to 330 minutes.

To minimize patient head movement during the lengthy scan, a thermoplastic mask is often molded to the individual's head and fixed to the scanner bed. This ensures that the brain remains in the same position within the scanner's field of view, which is critical for accurate regional analysis.

Following data acquisition, the raw data is reconstructed into a series of 3D images. The most widely used reconstruction algorithm is the Ordered Subsets Expectation Maximization (OSEM). The choice of OSEM parameters, such as the number of iterations and subsets, significantly impacts the final image quality. A higher number of iterations can improve image resolution and contrast but may also increase image noise. Therefore, a balance must be struck to achieve optimal quantification. For example, reconstruction might be performed with a specific number of iterations and subsets (e.g., 2 iterations and 20 subsets) and a Gaussian filter applied to reduce noise, resulting in a reconstructed resolution of around 6 mm full-width half-maximum (FWHM) in all directions.

| Parameter | Typical Value/Setting |

| Scanner Mode | 3D |

| Scan Type | Dynamic |

| Total Scan Duration | Up to 330 minutes |

| Head Fixation | Thermoplastic mask |

| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) |

| Example OSEM Parameters | 2 iterations, 20 subsets |

| Post-reconstruction Filter | Gaussian filter (e.g., 3 mm FWHM) |

| Reconstructed Resolution | ~6 mm FWHM |

Quantitative Analytical Models for this compound Binding Potential (BPND) Calculation

The primary outcome measure in this compound PET studies is the binding potential (BPND), which is proportional to the density of available NK1 receptors. Several quantitative models have been developed and validated for the calculation of BPND from dynamic PET data.

Indirect kinetic modeling is considered the "gold standard" for quantifying receptor binding as it utilizes the arterial plasma input function, which is the time-course of the unchanged radioligand concentration in arterial plasma. This method involves fitting the measured time-activity curves from different brain regions to a compartmental model that describes the tracer's movement between different physiological compartments (e.g., plasma, free in tissue, and specifically bound to receptors).

For this compound, a two-tissue compartment model (2TCM) has been shown to accurately describe its kinetics in the brain. This model estimates several rate constants, including K1 (transport from plasma to tissue), k2 (transport from tissue back to plasma), k3 (binding to receptors), and k4 (dissociation from receptors). The BPND is then calculated from the ratio of these rate constants (k3/k4). While this method is highly accurate, it is also invasive due to the requirement for arterial blood sampling.

To circumvent the need for invasive arterial blood sampling, the Simplified Reference Tissue Model (SRTM) is widely used in this compound studies. nih.govturkupetcentre.net This model assumes that a reference region exists in the brain that is devoid of the target receptors but otherwise has similar radioligand kinetics to the target regions. nih.govturkupetcentre.net

The SRTM uses the time-activity curve from the reference region as a surrogate for the plasma input function. nih.govturkupetcentre.net A key assumption of the SRTM is that the ratio of the tracer delivery parameter (K1) in the target region to that in the reference region (R1) and the rate of tracer washout from the reference region (k2') are constant. nih.govturkupetcentre.net The model then estimates R1, k2', and the BPND. nih.govturkupetcentre.net The SRTM has been shown to provide reliable and reproducible BPND estimates for this compound that are in good agreement with those obtained from indirect kinetic modeling. turkupetcentre.net

A further simplification for receptor quantification is the use of ratio methods. These methods are based on the principle that at late time points, when the radioligand has reached a state of relative equilibrium, the ratio of the total radioactivity in a target region to that in a reference region is linearly related to the BPND.

The BPND can be estimated by calculating the ratio of the area under the time-activity curve (AUC) for the target region to the AUC for the reference region over a specific time interval and subtracting one. Studies with this compound have demonstrated that BPND values calculated using the ratio method with late-time integration intervals (e.g., 210-270 minutes or 300-330 minutes) are in good agreement with those from the indirect kinetic method. turkupetcentre.net This method is particularly advantageous for clinical research as it avoids arterial blood sampling and can be performed with a shorter dynamic PET scan. turkupetcentre.net

| Modeling Approach | Input Function | Key Features | Advantages | Disadvantages |

| Indirect Kinetic Modeling | Arterial Plasma | Gold standard, uses a two-tissue compartment model. | High accuracy. | Invasive (requires arterial blood sampling). |

| SRTM Analysis | Reference Tissue | Assumes a receptor-free reference region. | Non-invasive, good agreement with kinetic modeling. | Relies on the validity of the reference region. |

| Ratio Methodologies | Reference Tissue | Uses late-time activity ratios (AUC). | Non-invasive, simple, can use shorter scan times. | Less accurate at early time points, sensitive to the choice of integration interval. |

Selection and Validation of Reference Brain Regions (e.g., Cerebellum) for this compound Studies

The validity of reference tissue-based quantification methods, such as the SRTM and ratio methods, is critically dependent on the appropriate selection of a reference region. For this compound studies, the cerebellum is consistently used as the reference region. nih.gov

The selection of the cerebellum is based on extensive evidence demonstrating a negligible density of NK1 receptors in this brain region. nih.gov This has been confirmed by postmortem human brain autoradiography studies. nih.gov Furthermore, in vivo PET studies have shown very low specific uptake of this compound in the cerebellar cortex. nih.gov The time-to-peak activity in the cerebellum is rapid (within 10 minutes), which is characteristic of a region with minimal specific binding.

The validation of the cerebellum as a suitable reference region is a crucial step in ensuring the accuracy of BPND estimates. This validation comes from the strong correlation observed between the BPND values calculated using reference tissue models with the cerebellum and those obtained from the more rigorous indirect kinetic modeling that uses an arterial plasma input function. turkupetcentre.net

Determination of Plasma Input Function and Unchanged Radioligand Fraction in Imaging Studies

While reference tissue models are often preferred for their non-invasiveness, the determination of the arterial plasma input function remains a fundamental component of quantitative PET imaging, particularly for the validation of new radioligands and for providing the most accurate quantification.

The plasma input function is the time-course of the concentration of the unchanged (parent) radioligand in arterial plasma. To determine this, frequent arterial blood samples are collected throughout the PET scan. The total radioactivity in the plasma is measured, and then analytical techniques, such as high-performance liquid chromatography (HPLC), are used to separate the parent radioligand from its radioactive metabolites.

Regional Distribution of this compound in the Brain

The distribution of this compound, a radioligand for the neurokinin-1 (NK1) receptor, within the human brain aligns with the known density of these receptors as established by postmortem studies. nih.gov Positron Emission Tomography (PET) studies reveal a distinct and consistent pattern of regional radioactivity following the administration of this compound. The highest concentrations of the radioligand are observed in the striatum, specifically the caudate nucleus and putamen. nih.govresearchgate.net Intermediate levels of uptake are consistently found in the cerebral cortex, parahippocampus, and thalamus, while the lowest levels of radioactivity, considered to represent negligible specific binding, are detected in the cerebellum. nih.gov This low binding in the cerebellum allows it to be effectively used as a reference region for the quantification of NK1 receptor binding in other brain areas. nih.gov

The uptake pattern is heterogeneous across the cerebral cortex, with the occipital cortex demonstrating the highest radioactivity among cortical regions. snmjournals.org Kinetic analysis of PET data shows that the time to reach peak radioactivity correlates with the density of NK1 receptors; for instance, the striatum reaches its maximum activity around 150 minutes post-injection, whereas the cerebellum peaks within 10 minutes. This distribution is consistent with in vitro autoradiography studies on human brain slices using the same tracer, which also confirmed the highest binding in the caudate and putamen and widespread binding throughout the neocortex and limbic areas like the amygdala and hippocampus. researchgate.net

The quantification of NK1 receptor density is often expressed as the binding potential (BPND), which is proportional to the density of available receptors. Studies using this compound have provided robust BPND values for various brain regions, highlighting the significant regional differences in NK1 receptor availability.

Table 1: Regional Binding Potential (BPND) of this compound in the Human Brain

| Brain Region | Mean BPND (± SD) |

|---|---|

| Caudate Nucleus | 3.15 (± 0.36) |

| Putamen | 3.11 (± 0.66) |

| Parahippocampal Region | 1.17 (± 0.25) |

| Occipital Cortex | 0.94 (± 0.23) |

| Temporal Cortex | 0.82 (± 0.15) |

| Frontal Cortex | 0.76 (± 0.15) |

| Anterior Cingulate Cortex | 0.69 (± 0.16) |

| Thalamus | 0.46 (± 0.14) |

Reproducibility and Variability Assessment of this compound Positron Emission Tomography Measurements

The reliability of a PET radioligand is critically dependent on the reproducibility of its measurements over time. For this compound, test-retest reproducibility studies have been conducted to validate its use in longitudinal studies that aim to measure changes in NK1 receptor availability. These assessments are crucial for distinguishing true biological changes from measurement error.

Studies assessing the test-retest reliability of this compound have demonstrated excellent reproducibility for quantifying NK1 receptor binding potential. nih.gov Using a two-parameter multilinear reference tissue model (MRTM2) with the cerebellum as the reference region, measurements of regional binding potential were shown to be highly consistent across two separate scans in the same healthy subjects. nih.gov This high degree of reproducibility was observed in both regional volume-of-interest analyses and voxel-wise parametric images. nih.gov

The test-retest variability, a measure of the absolute difference between two measurements, was found to be low, generally under 10% for regional analyses. nih.gov Furthermore, the intraclass correlation coefficient (ICC), which reflects the proportion of total variance attributable to inter-subject variability (a measure of reliability), was high, exceeding 0.9 in most regions. nih.gov This indicates that the tracer can reliably differentiate between individuals with different levels of NK1 receptor density. The reproducibility for parametric images was also good, with variability below 20% and reliability greater than 0.7 in gray matter regions. nih.gov These findings confirm that this compound PET provides stable and reliable measurements, making it a robust tool for quantifying NK1 receptors in clinical research. nih.gov

Table 2: Test-Retest Reproducibility of this compound BPND Measurements

| Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |

|---|---|---|

| Striatum | 5.7 | 0.97 |

| Prefrontal Cortex | 7.7 | 0.92 |

| Temporal Cortex | 8.1 | 0.94 |

| Parietal Cortex | 8.6 | 0.91 |

| Occipital Cortex | 8.6 | 0.94 |

| Thalamus | 9.4 | 0.91 |

Comparative Analysis of this compound Quantitative Parameters with Related Neurokinin-1 Receptor Radioligands

This compound is one of several PET radioligands developed to quantify NK1 receptors in the brain. Its properties can be compared with other notable tracers, such as its predecessor (18F)SPA-RQ and the carbon-11 (B1219553) labeled antagonist [11C]GR205171.

This compound, also known as 18F-fluoroethyl-SPA-RQ, was developed as an analog of (18F)SPA-RQ. snmjournals.org The primary structural difference is the substitution of a fluoromethoxy group in (18F)SPA-RQ with a fluoroethoxy group in this compound. This modification was intended to slow the rate of defluorination and reduce radioactive accumulation in bone. snmjournals.org A significant advantage of this compound is its higher affinity for the human NK1 receptor compared to (18F)SPA-RQ, with reported inhibitory concentration (IC50) values of 17 pM for this compound and 67 pM for (18F)SPA-RQ. snmjournals.orgnih.gov This higher affinity can contribute to a better signal-to-noise ratio in PET imaging.

Another widely used NK1 receptor radioligand is [11C]GR205171. A key difference between fluorine-18 (B77423) and carbon-11 labeled tracers is the half-life of the radionuclide (approximately 110 minutes for 18F versus 20 minutes for 11C). The longer half-life of 18F allows for longer scan durations, which can be advantageous for ligands with slow kinetics, and facilitates centralized production and distribution of the radiotracer.

Studies with [11C]GR205171 have shown high specific binding in the striatum. researchgate.netnih.gov However, a notable characteristic of both [11C]GR205171 and (18F)SPA-RQ is their very slow dissociation from the NK1 receptor. researchgate.netnih.gov In areas with high receptor densities, such as the striatum, the uptake of these tracers reaches a plateau with little to no washout observed during typical PET scan durations. researchgate.netnih.gov This slow kinetic profile can complicate quantitative modeling and makes these tracers less suitable for studies aiming to detect dynamic changes in synaptic substance P levels, which would require a tracer with reversible binding characteristics. While this compound also displays relatively slow kinetics, its favorable characteristics, including high affinity and high reproducibility, have established it as a valuable tool for accurately quantifying baseline NK1 receptor density.

Table 3: Comparison of Properties of Selected NK1 Receptor Radioligands

| Parameter | This compound | (18F)SPA-RQ | [11C]GR205171 |

|---|---|---|---|

| Radionuclide | Fluorine-18 | Fluorine-18 | Carbon-11 |

| Half-life | ~110 min | ~110 min | ~20 min |

| Affinity (IC50) | 17 pM snmjournals.org | 67 pM nih.gov | High Affinity nih.gov |

| Kinetic Profile | Slow kinetics snmjournals.org | Very slow kinetics, equilibrium may not be reached in high-density regions within typical scan times researchgate.net | Very slow dissociation from the receptor researchgate.netnih.gov |

Neurokinin 1 Receptor Occupancy Studies Using 18f Fe Spa Rq

Preclinical Assessment of Neurokinin-1 Receptor Occupancy by Antagonists (e.g., Aprepitant)

Preclinical studies utilizing (18F)Fe-spa-rq with PET have been instrumental in characterizing the in vivo effects of NK1 receptor antagonists, such as aprepitant (B1667566). oup.comsemanticscholar.org These assessments in animal models provide crucial data that can help predict optimal therapeutic doses in humans. oup.com

A key aspect of preclinical assessment is demonstrating the dose-dependent displacement of this compound by an antagonist. Research in gerbils has shown that increasing oral doses of aprepitant lead to a dose-dependent decrease in the binding of this compound in the striatum. oup.comsemanticscholar.org This displacement indicates that aprepitant is occupying the NK1 receptors, thereby preventing the radioligand from binding.

For instance, studies have documented significant occupancy levels at various doses of aprepitant. semanticscholar.org This dose-response relationship is a critical piece of evidence for the in vivo efficacy of the antagonist.

Table 1: NK1 Receptor Occupancy by Aprepitant in Gerbils

| Aprepitant Dose (mg/kg) | Mean Receptor Occupancy (%) |

|---|---|

| 0.03 | 15 |

| 0.1 | 45 |

| 0.3 | 75 |

| 3 | 90 |

| 30 | >95 |

Data derived from preclinical PET studies in gerbils. semanticscholar.org

A crucial step in translational research is to link the pharmacodynamic effect (receptor occupancy) with the pharmacokinetic profile (plasma concentration) of the antagonist. Studies have successfully correlated the plasma concentrations of aprepitant with the observed NK1 receptor occupancy in gerbils. oup.comsemanticscholar.org The relationship follows a one-site competition model, where receptor occupancy increases as the plasma concentration of aprepitant rises. semanticscholar.org

This correlation is vital for understanding the exposure-response relationship and for translating findings from animal models to clinical settings. By correcting for species differences in plasma protein binding, the occupancy-concentration relationships observed in animals have shown agreement with reported clinical data. semanticscholar.org This allows for the prediction of the plasma concentrations required to achieve a therapeutic level of receptor occupancy in humans. nih.gov For example, in human studies with a related tracer, plasma concentrations of approximately 10 ng/mL and 100 ng/mL of aprepitant were found to achieve 50% and 90% NK1 receptor occupancy, respectively. nih.gov

Translational Research Paradigms for Receptor Occupancy in Animal Models

The use of this compound in animal models represents a powerful translational research paradigm. nih.govmdpi.com By providing a quantitative biomarker—receptor occupancy—these studies bridge the gap between basic preclinical research and human clinical trials. oup.comresearchgate.net

The ability to conduct PET imaging with this compound in multiple species, such as gerbils and marmosets, and to obtain accurate determinations of NK1 receptor occupancy, enhances the translatability of the findings. semanticscholar.orgresearchgate.net For example, after establishing the relationship between aprepitant dose, plasma concentration, and receptor occupancy in gerbils, further studies in marmosets can confirm these findings in a species more closely related to humans. semanticscholar.org In one study, a 20 mg/kg dose of aprepitant in a marmoset resulted in a near-complete reduction of striatal radioactivity to the level of the cerebellum, indicating very high receptor occupancy. semanticscholar.org

This translational workflow, from smaller to larger animal models and eventually to humans, allows for the characterization of new drug candidates targeting central NK1 receptors. researchgate.net It facilitates the prediction of effective plasma concentrations and optimal dosing regimens for clinical trials, ultimately de-risking the drug development process. oup.comresearchgate.net

Academic Research Applications and Future Directions of 18f Fe Spa Rq

Application in Investigating Neurochemical Basis of Neuropsychiatric Disorders

(18F)Fe-spa-rq has been instrumental in exploring the role of the substance P/NK1 receptor system in a range of neuropsychiatric disorders. patsnap.comkc-usercontent.com The substance P/NK1 system is implicated in the modulation of stress and emotional behaviors, making it a key target for research into conditions like depression, anxiety disorders, and post-traumatic stress disorder (PTSD). kc-usercontent.comresearchgate.net

PET studies using this compound and its predecessor, [18F]SPA-RQ, have enabled the in vivo assessment of NK1 receptor availability in patients. patsnap.comkc-usercontent.comresearchgate.net For instance, research has investigated potential alterations in NK1 receptor density in conditions like panic disorder. patsnap.comkc-usercontent.com One study using [18F]SPA-RQ reported decreased NK1 receptor binding in patients with panic disorder. patsnap.com Furthermore, the influence of age and gender on NK1 receptor availability has been explored, revealing a decline in receptor availability with age, which could have implications for age-related central nervous system disorders. patsnap.com

While clinical trials of NK1 receptor antagonists for major depressive disorder have yielded disappointing results, PET imaging with tracers like this compound provides a direct way to measure receptor engagement and can help in understanding the pharmacodynamics of these drugs. researchgate.netnih.gov This information is crucial for optimizing drug dosage and for determining whether a therapeutic failure is due to a lack of efficacy at the target or insufficient receptor occupancy. oup.comsnmjournals.org

Contributions to Understanding Neurotransmission Systems beyond Dopamine (B1211576) and Serotonin (B10506)

The development of radioligands like this compound has significantly broadened the scope of molecular imaging in neuroscience beyond the traditionally studied dopamine and serotonin systems. nih.govcambridge.org While these monoamine systems are crucial in many neuropsychiatric disorders, it is increasingly recognized that other neurotransmitter systems, such as the neuropeptidergic systems involving substance P and its NK1 receptor, play vital roles. uth.edumdpi.commerckmanuals.com

This compound allows for the specific in vivo investigation of the neurokinin system, providing a more comprehensive understanding of the complex neurochemical web that underlies brain function and dysfunction. researchgate.netnih.gov Research using this tracer helps to elucidate the distribution and density of NK1 receptors throughout the human brain, confirming high concentrations in areas like the striatum and cortex. researchgate.netresearchgate.netmdpi.com This detailed mapping contributes to our understanding of how the neurokinin system interacts with other neurotransmitter pathways to modulate mood, stress responses, and reward processing. dovepress.com

Role in Preclinical Characterization of Novel Neurokinin-1 Receptor Modulators

A critical application of this compound is in the preclinical development and characterization of new drugs targeting the NK1 receptor. oup.comsemanticscholar.org Small animal PET imaging with this compound allows researchers to non-invasively measure the occupancy of NK1 receptors by novel antagonist compounds in living animals. oup.comsemanticscholar.org

This technique provides essential information on the dose-response relationship of a potential drug, helping to determine the optimal dose required to achieve a desired level of receptor blockade in the brain. oup.com For example, studies have used this compound in gerbils to measure the displacement of the radioligand by the NK1 receptor antagonist aprepitant (B1667566) in a dose-dependent manner. oup.comsemanticscholar.org These preclinical occupancy data, when corrected for species differences in plasma protein binding, can be translated to predict effective doses in humans, thereby streamlining the drug development process. oup.com This approach was notably used to determine receptor occupancy for aprepitant, confirming that the proposed dose for antiemesis achieved high receptor occupancy, while also informing the decision to halt its development for depression. snmjournals.org

Methodological Developments for Advanced Molecular Imaging in Neuroscience

The use of this compound has contributed to the advancement of molecular imaging methodologies in neuroscience. researchgate.net The development of this compound itself was a methodological improvement over its predecessor, [18F]SPA-RQ, as it exhibits lower in vivo defluorination, resulting in reduced radioactivity accumulation in the skull and clearer brain images. oup.commdpi.comsemanticscholar.org

Furthermore, research with this compound has helped refine quantitative analysis techniques for PET studies. researchgate.netresearchgate.net Studies have validated the use of simplified reference tissue models for quantifying NK1 receptor binding potential, which avoids the need for invasive arterial blood sampling and long dynamic scans. researchgate.netresearchgate.net These methodological advancements make PET imaging of the NK1 receptor more feasible for clinical research in psychiatric disorders. researchgate.net The ability to reliably quantify receptor availability is essential for comparing subject groups and detecting subtle changes in receptor density associated with disease or treatment. kc-usercontent.com

Potential as a Diagnostic Radiotracer for Neurokinin-1 Receptor Overexpression in Disease States

Beyond its applications in neuropsychiatric research, this compound holds potential as a diagnostic radiotracer for diseases characterized by the overexpression of NK1 receptors. The NK1 receptor is known to be overexpressed in various types of cancer, and this overexpression has been linked to tumor progression. nih.gov

Therefore, PET imaging with this compound could potentially be used to identify and stage tumors that overexpress NK1 receptors. This information could be valuable for patient stratification and for guiding targeted therapies. While this application is still largely in the research phase, the ability of this compound to specifically visualize NK1 receptors in vivo makes it a promising candidate for future diagnostic applications in oncology. nih.govmdpi.com

Q & A

Q. What are the critical methodological considerations for synthesizing and characterizing (18F)Fe-spa-rq?

Synthesis involves radiofluorination of precursors (e.g., [18F]FCH2CH2Br) followed by purification via preparative HPLC. Key parameters include:

- Specific radioactivity : Target ≥640 GBq/μmol to ensure sufficient signal-to-noise ratios for imaging .

- Purity validation : Use HPLC and iTLC to confirm radiochemical purity (>95%) .

- Stability testing : Assess in saline and serum (e.g., 37°C for 1–4 hours) to ensure compound integrity during in vivo experiments .

Q. How should experimental protocols be designed to minimize variability in this compound PET imaging studies?

- Animal handling : Standardize acclimatization periods (e.g., 12-day transport stress mitigation) to reduce stress-induced receptor binding changes .

- Dosing : Use a slow bolus injection (35–55 MBq in rodents; 90–100 MBq in primates) to avoid saturation kinetics .

- Imaging timeline : Collect dynamic scans for ≥360 minutes to capture pharmacokinetic equilibrium .

Q. Methodological steps :

Pre-scan fasting (if applicable) to reduce glucose competition for tracers like [18F]FDG analogs .

Coregister PET images with MRI templates for anatomical accuracy .

Define reference regions (e.g., cerebellum for NK-1 receptor studies) to calculate binding potential (BPND) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound binding data across studies?

- Data normalization : Apply partial volume effect (PVE) correction to account for tissue heterogeneity . Example: PVE-corrected [18F]AV45 uptake in amyloid studies reduced inter-method variability by 15% .

- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for skewed in vivo data and ANOVA for multi-group comparisons .

- Receptor occupancy validation : Compare in vivo PET results with ex vivo autoradiography to confirm target engagement .

Q. What advanced modeling techniques are suitable for quantifying this compound receptor occupancy in dynamic PET studies?

-

Simplified Reference Tissue Model (SRTM) : Calculate BPND using time-activity curves from reference (e.g., cerebellum) and target regions .

-

Compartmental modeling : For kinetic analysis of blood-brain barrier penetration and nonspecific binding .

-

Occupancy analysis : Use the formula:

Validate with dose-response curves of antagonists (e.g., aprepitant for NK-1 receptors) .

Q. How can researchers address challenges in cross-study reproducibility for this compound applications?

- Standardized protocols : Adopt consensus guidelines for PET/CT image analysis (e.g., predefined VOI shapes, exclusion of data-driven segmentation) .

- Open data practices : Share raw datasets and processing scripts via repositories (e.g., DFG Severity Assessment Repository) to enable replication .

- Multicenter validation : Collaborate to test tracer performance across imaging systems and animal models .

Q. What are the ethical and technical considerations for longitudinal studies using this compound?

- Radiation exposure limits : Adhere to ALARA principles and institutional guidelines for repeated scans .

- Data integrity : Use blinded analysis to mitigate bias in subjective metrics (e.g., manual ROI delineation) .

- Ethics documentation : Include detailed protocols for animal welfare (e.g., transport, restraint) in research plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.